molecular formula C21H18O2 B14671908 2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one CAS No. 51358-03-3

2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one

Cat. No.: B14671908
CAS No.: 51358-03-3
M. Wt: 302.4 g/mol
InChI Key: XGCDUROXUPVMEM-UHFFFAOYSA-N
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Description

2-[([1,1’-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one is an organic compound with the molecular formula C21H18O2 It is a derivative of biphenyl and is characterized by the presence of an ethanone group attached to a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[([1,1’-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one typically involves the reaction of 4-bromobiphenyl with 4-methylphenylacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[([1,1’-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

2-[([1,1’-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-[([1,1’-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylbiphenyl: A related compound with a similar biphenyl structure but lacking the additional substituent on the ethanone group.

    4-Methylacetophenone: Another related compound with a similar ethanone group but different aromatic substituents.

Uniqueness

2-[([1,1’-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one is unique due to its specific combination of biphenyl and ethanone moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

51358-03-3

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

1-(4-methylphenyl)-2-(4-phenylphenoxy)ethanone

InChI

InChI=1S/C21H18O2/c1-16-7-9-19(10-8-16)21(22)15-23-20-13-11-18(12-14-20)17-5-3-2-4-6-17/h2-14H,15H2,1H3

InChI Key

XGCDUROXUPVMEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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